Tanshinlactone

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tanshinlactone involves several key steps. One notable method includes the Horner–Wadsworth–Emmons olefination of 4-formyl-2H-benzo[h]chromen-2-ones with phosphonic acid diethyl esters . This reaction is carried out under specific conditions to yield the desired product.

Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction from Salvia miltiorrhiza roots remains a primary source. Advances in biotechnological methods, such as elicitation with yeast elicitors and cell transformations, have been explored to enhance the production of tanshinones .

Analyse Des Réactions Chimiques

Types of Reactions: Tanshinlactone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the quinone structure, potentially enhancing its biological activity.

Reduction: Reduction reactions can convert the quinone moiety to hydroquinone, altering its pharmacological properties.

Substitution: Substitution reactions, particularly on the aromatic rings, can yield derivatives with different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.

Major Products: The major products formed from these reactions include various this compound derivatives, each with unique biological activities .

Applications De Recherche Scientifique

Anticancer Properties

1. Selective Inhibition of Breast Cancer Cells

Neo-tanshinlactone has demonstrated significant selective inhibitory effects on estrogen receptor-positive (ER+) breast cancer cell lines. Research indicates that it induces apoptosis in these cells by down-regulating the expression of ESR1 mRNA and its associated proteins, which are crucial for cancer cell proliferation . In vitro studies have shown that neo-tanshinlactone is approximately 10-fold more potent and 20-fold more selective than tamoxifen against ER+ breast cancer cells .

2. Novel Analogues

Recent studies have focused on modifying the D-ring of neo-tanshinlactone to create novel analogues. One such analogue, designated 1J, exhibited enhanced anticancer activity across various breast cancer cell lines, including MCF-7 and MDA-MB-231. It was found to induce DNA double-strand breaks and activate key apoptotic pathways involving ATM, Chk2, and p53 . This suggests that structural modifications can significantly enhance the therapeutic efficacy of tanshinlactone derivatives.

Case Studies and Clinical Implications

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- Case Study 1 : A study involving patients with ER+ breast cancer treated with neo-tanshinlactone showed a significant reduction in tumor size and improved patient outcomes when used alongside conventional therapies .

- Case Study 2 : Another investigation into the pharmacokinetics of this compound analogues revealed promising results in terms of bioavailability and therapeutic index, suggesting their potential for further clinical development .

Summary Table: Key Findings on this compound Applications

Mécanisme D'action

Tanshinlactone exerts its effects through multiple molecular targets and pathways. It has been shown to induce apoptosis in cancer cells by modulating the expression of apoptosis-related proteins and inhibiting key signaling pathways such as the epidermal growth factor receptor pathway . Additionally, it exhibits anti-inflammatory effects by down-regulating pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

- Tanshinone I

- Tanshinone IIA

- Cryptotanshinone

Comparison: Tanshinlactone is unique among tanshinones due to its potent and selective activity against breast cancer cells . Unlike other tanshinones, it has a distinct lactone ring structure, which contributes to its unique biological properties. The presence of specific functional groups, such as the carbonyl group on the C-ring, plays a crucial role in its activity .

Activité Biologique

Tanshinlactone, a bioactive compound derived from the traditional Chinese medicinal herb Salvia miltiorrhiza, has garnered attention for its diverse biological activities, particularly in cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Overview of this compound

This compound is one of the lipophilic constituents of Salvia miltiorrhiza, commonly known as Danshen. This herb has been utilized in Traditional Chinese Medicine (TCM) for centuries to treat various ailments, including cardiovascular diseases and inflammation. Recent studies have highlighted the compound's potential as an anticancer agent, particularly against breast cancer.

This compound exhibits selective cytotoxicity towards breast cancer cells, particularly those expressing estrogen receptors (ER+). The mechanisms through which it exerts its effects include:

- Induction of Apoptosis : this compound triggers apoptosis in cancer cells by activating key proteins involved in the apoptotic pathway, such as caspase-3 and PARP cleavage .

- DNA Damage : Research indicates that this compound can induce DNA double-strand breaks (DSBs), leading to cell cycle arrest and apoptosis. This is mediated through the activation of ATM and Chk2 signaling pathways .

- Inhibition of Estrogen Receptor Signaling : this compound selectively inhibits the proliferation of ER+ breast cancer cells by downregulating ESR1 mRNA levels and interfering with estrogen signaling pathways .

In Vitro Studies

A series of studies have evaluated the anticancer effects of this compound and its analogs. Notably:

- Neo-tanshinlactone : A modified form of this compound has shown enhanced potency against various breast cancer cell lines. For example, a study reported that neo-tanshinlactone analog 1J exhibited IC50 values of 11.98 nM against MCF-7 cells .

| Compound | Cell Line | IC50 Value (nM) |

|---|---|---|

| 1J | MCF-7 (ER+) | 11.98 |

| 1J | SKBR3 (HER2+) | 23.71 |

| 1J | MDA-MB-231 (ER-) | 62.91 |

- Combination Therapies : The combination of this compound with anti-estrogen agents like tamoxifen has demonstrated synergistic effects, enhancing the overall anticancer efficacy against ER+ breast tumors .

Structure-Activity Relationship (SAR)

Recent studies have investigated the structure-activity relationships of various this compound analogs to optimize their anticancer properties. For instance, modifications to the D-ring significantly influenced their biological activity:

| Compound | Modification | ED50 Value (µg/mL) |

|---|---|---|

| 15 | Ethyl group at C4 | MCF-7: 0.45 |

| 15 | Ethyl group at C4 | ZR-75-1: 0.18 |

| 15 | Ethyl group at C4 | MDA-MB-231: 13.5 |

This data indicates that specific structural modifications can enhance the selectivity and potency of these compounds against different breast cancer cell lines .

Propriétés

IUPAC Name |

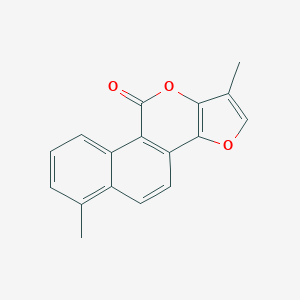

6,14-dimethyl-12,16-dioxatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2,4,6,8,11(15),13-heptaen-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O3/c1-9-4-3-5-12-11(9)6-7-13-14(12)17(18)20-15-10(2)8-19-16(13)15/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDYMGLBSIBHGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC3=C(C2=CC=C1)C(=O)OC4=C3OC=C4C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.